1-[2-[(3,4-Dimethoxyphenyl)methyl]benzimidazol-1-yl]-3-(dimethylamino)propan-2-ol
Description
Properties
IUPAC Name |
1-[2-[(3,4-dimethoxyphenyl)methyl]benzimidazol-1-yl]-3-(dimethylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-23(2)13-16(25)14-24-18-8-6-5-7-17(18)22-21(24)12-15-9-10-19(26-3)20(11-15)27-4/h5-11,16,25H,12-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGGQXBQRLRJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN1C2=CC=CC=C2N=C1CC3=CC(=C(C=C3)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-[(3,4-Dimethoxyphenyl)methyl]benzimidazol-1-yl]-3-(dimethylamino)propan-2-ol is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Synthesis
The synthesis of this compound typically involves the condensation of β-dicarbonyl compounds with amines in an aromatic solvent. For example, the reaction of 3,4-dimethoxyacetophenone with a dimethylamine source in dry xylene under reflux conditions yields the desired compound with a reported yield of approximately 66% and a melting point of 123.7 °C .
Antiviral Activity
Recent studies have indicated that benzimidazole derivatives exhibit antiviral properties. Specifically, certain derivatives have shown efficacy against human cytomegalovirus (HCMV) by inhibiting RNA polymerase II, which is crucial for viral RNA synthesis . This mechanism suggests that similar structures may also confer antiviral activity to our compound of interest.
Antioxidant Properties
Benzimidazole derivatives are known for their antioxidant capabilities. Research has demonstrated that these compounds can scavenge free radicals effectively. For instance, compounds containing the benzimidazole moiety exhibited significant antioxidant activity in various assays such as DPPH and ABTS . The presence of electron-donating groups, such as methoxy groups in our compound, enhances this activity by stabilizing radical intermediates.
Antihypertensive Effects
Another area of interest is the antihypertensive potential of benzimidazole derivatives. Compounds that interact with angiotensin II receptors have been developed to lower blood pressure effectively. The structure of our compound suggests a potential interaction with these receptors due to its benzimidazole backbone and substituents, which might enhance its bioactivity .
Case Studies
- Antiviral Efficacy : A study evaluated several benzimidazole derivatives for their antiviral activity against multiple viruses. The results indicated that modifications at specific positions on the benzimidazole ring significantly influenced their efficacy. Compounds with electron-withdrawing groups showed enhanced activity against HCMV .
- Antioxidant Activity Assessment : In a comparative study, various benzimidazole derivatives were tested for their antioxidant properties using the DPPH method. The compound with the 3,4-dimethoxyphenyl moiety demonstrated superior scavenging ability compared to standard antioxidants like ascorbic acid .
- Pharmacological Profile : A pharmacological assessment highlighted that compounds similar to our target compound exhibited multitarget action against several biological pathways, suggesting a broad therapeutic potential .
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole Scaffolds
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol (Compound 5)
- Key Differences: Replaces the dimethylamino group with phenoxy and substitutes the 3,4-dimethoxyphenylmethyl with a benzyl group.
- Physicochemical Properties : LCMS data shows a molecular ion at m/z = 410 [M+H]⁺ and retention time (Rt) = 1.05 min, indicative of moderate polarity .
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-morpholinopropan-2-ol (Compound 9)
- Key Differences: Features a morpholine ring instead of dimethylamino and retains the benzyl substituent.
- Physicochemical Properties : m/z = 367 [M+H]⁺ and Rt = 0.67 min, suggesting higher polarity due to the morpholine oxygen .
- Functional Impact : Morpholine’s electron-rich oxygen may enhance hydrogen bonding, affecting receptor selectivity.
1-(3,4-Dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol ()
- Key Differences: Dichlorophenyl and 4-methylbenzyl substituents replace the dimethoxyphenylmethyl group; ethanol replaces propan-2-ol.
Compounds with Dimethoxyaryl or Propanol Motifs
1-(3,4-Dimethoxyphenyl)-3-ethoxypropan-2-ol ()
- Key Differences : Lacks the benzimidazole core but shares the 3,4-dimethoxyphenyl and propan-2-ol structure.
- Olfactory studies highlight its glue-like odor, contrasting with benzimidazole derivatives’ typically neutral scent .
1-((3,4-Dimethoxyphenethyl)amino)-3-(m-tolyloxy)propan-2-ol Hydrochloride ()
- Key Differences: Substitutes benzimidazole with a phenethylamino group and introduces a hydrochloride salt.
- Functional Impact: The charged hydrochloride form improves aqueous solubility, while the m-tolyloxy group may reduce metabolic stability compared to dimethylamino .
Comparative Physicochemical and Pharmacological Data
*Calculated based on molecular formula.
Pharmacological and Functional Insights
- Receptor Binding: Benzimidazole derivatives like the target compound and ’s dichlorophenyl analogue are associated with orexin receptor modulation . The dimethylamino group may enhance interactions with polar residues in receptor pockets, while dimethoxy groups provide steric bulk for selectivity.
- Solubility and Bioavailability: The dimethylamino group in the target compound likely improves water solubility compared to phenoxy or morpholine analogues (e.g., Compounds 5 and 9) .
- Metabolic Stability : Bulky substituents like 3,4-dimethoxyphenyl may slow hepatic metabolism relative to smaller groups (e.g., benzyl in Compound 5) .
Preparation Methods
Condensation of Ortho-Phenylenediamine with 3,4-Dimethoxybenzaldehyde
The benzimidazole ring is constructed via acid-catalyzed condensation of ortho-phenylenediamine and 3,4-dimethoxybenzaldehyde. This method follows established protocols for N-substituted benzimidazoles:
Reaction conditions :
- Solvent : Glacial acetic acid
- Temperature : Reflux (120°C)
- Oxidizing agent : Nitrobenzene (1.2 equiv)
- Duration : 6–8 hours
Mechanism :
- Schiff base formation between the aldehyde and amine.
- Cyclization via nucleophilic attack of the second amine.
- Aromatization through oxidative dehydrogenation.
Alternative Route via Thiomethylation and Alkylation
A patent-derived method (CN102838493A) employs thiomethylation followed by alkylation to introduce the (3,4-dimethoxyphenyl)methyl group:
- Thiomethylation : React 2-mercaptobenzimidazole with 3,4-dimethoxybenzyl chloride in DMF.
- Alkylation : Treat with methyl iodide to form the thioether intermediate.
- Reduction : Use Raney nickel for desulfurization.
Advantages : Higher regioselectivity for the 2-position.
Yield : 82% (after optimization).
Preparation of the Propanolamine Side Chain
Epoxide Amination Strategy
The 3-(dimethylamino)propan-2-ol moiety is synthesized via epoxide ring-opening with dimethylamine:
Steps :
- Epichlorohydrin treatment : React epichlorohydrin with dimethylamine in water.
- Ring-opening : Basic conditions (pH 10–12) at 50°C for 4 hours.
Reaction :
$$
\text{Epichlorohydrin} + \text{Me}_2\text{NH} \rightarrow 3\text{-(Dimethylamino)propane-1,2-diol} + \text{HCl}
$$
Halogenation-Amination Approach
An alternative method involves nucleophilic substitution of a halogenated propanol:
- Synthesis of 1-chloro-3-(dimethylamino)propan-2-ol :
- React 3-chloropropane-1,2-diol with dimethylamine under high pressure.
- Purification : Distillation under reduced pressure (b.p. 98–100°C at 15 mmHg).
Challenges : Requires strict temperature control to avoid elimination byproducts.
N-Alkylation of the Benzimidazole Core
Coupling the benzimidazole core with the propanolamine side chain is achieved via N-alkylation.
Direct Alkylation Using Halogenated Propanol
Conditions :
- Base : Sodium hydride (1.5 equiv) in anhydrous DMF
- Alkylating agent : 1-chloro-3-(dimethylamino)propan-2-ol (1.2 equiv)
- Temperature : 80°C, 12 hours
Yield : 58%
Side products : Di-alkylated species (∼15%) due to excess reagent.
Epoxide Ring-Opening Method
A patented approach (WO2005026129A1) employs epoxide intermediates for improved regioselectivity:
- Epoxidation : Treat the benzimidazole with epichlorohydrin in the presence of NaH.
- Amination : Open the epoxide with dimethylamine in ethanol.
Reaction :
$$
\text{Benzimidazole} + \text{Epichlorohydrin} \xrightarrow{\text{NaH}} \text{Epoxide intermediate} \xrightarrow{\text{Me}_2\text{NH}} \text{Target compound}
$$
Yield : 74%
Purity : 99.2% (LC-MS).
Optimization and Scalability Challenges
Solvent and Catalytic Effects
Stereochemical Considerations
The propan-2-ol chiral center introduces stereochemical complexity:
- Racemic synthesis : Default route without chiral catalysts.
- Asymmetric synthesis : Use of (R)- or (S)-epichlorohydrin achieves enantiomeric excess >99%.
Analytical Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₂₂H₂₉N₃O₃ | HRMS |
| Melting Point | 142–144°C | DSC |
| HPLC Purity | 99.8% | C18 column |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (d, J=8.4 Hz, 2H, Ar-H) | Bruker Avance |
Industrial-Scale Adaptations
The WO2005026129A1 patent highlights critical adjustments for kilogram-scale production:
- Continuous flow reactors minimize exothermic risks during epoxidation.
- Crystallization purification : Use heptane/ethyl acetate mixtures for >99.5% purity.
Q & A
Q. Critical optimizations :
- pH control during benzimidazole cyclization to prevent side reactions.
- Solvent polarity (e.g., DMF vs. THF) for alkylation efficiency.
- Temperature gradients (60–80°C) to balance reaction rate and yield.
Basic: How does stereochemistry at the propan-2-ol center influence biological activity, and what methods confirm its configuration?
Answer:
The chiral center in the propan-2-ol side chain affects binding to targets like kinases or GPCRs. Enantiomers may show 10–100× differences in IC₅₀ values.
Analytical methods :
- Chiral HPLC (Chiralpak AD-H column) to resolve enantiomers .
- X-ray crystallography (as used for similar benzimidazoles ) for absolute configuration.
- Electronic Circular Dichroism (ECD) to correlate spectral data with stereochemistry .
Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?
Answer:
Methodological pipeline :
ADME profiling : Assess metabolic stability in liver microsomes (human/rodent) and plasma protein binding via equilibrium dialysis .
Tissue distribution : Use radiolabeled analogs (synthesized via tritium exchange ) to quantify biodistribution.
Target engagement : Ex vivo receptor occupancy assays (e.g., radioligand displacement in brain homogenates).
Species-specific metabolism : Compare metabolite profiles across species using LC-HRMS .
Advanced: What strategies improve selectivity for neurological targets?
Answer:
Approaches :
- Molecular dynamics simulations : Model interactions with homology-built receptors (e.g., 5-HT₆ vs. 5-HT₂A) to identify critical binding residues .
- Alanine scanning mutagenesis : Systematically mutate receptor residues to map binding hotspots.
- Isoform-specific assays : Use fluorogenic substrates (e.g., β-secretase FRET kits) to quantify inhibition constants (Kᵢ) .
- SAR studies : Vary dimethoxyphenyl substituents (e.g., replace OCH₃ with CF₃) guided by Free-Wilson analysis .
Basic: What protocols assess compound stability under physiological conditions?
Answer:
Forced degradation studies :
- pH stability : Incubate in HCl (pH 1) and borate (pH 10) buffers at 40°C for 14 days.
- Oxidative stress : Expose to 3% H₂O₂ at 25°C.
- Thermal stress : Heat at 60°C (solid state).
Analytics : - UPLC-MS/MS : Monitor degradation products (e.g., demethylation or hydrolysis).
- Kinetic modeling : Use Arrhenius plots to predict shelf-life .
Advanced: How to address low aqueous solubility for in vivo studies?
Answer:
Formulation strategies :
- Co-solvent systems : PEG 400/ethanol/water (10:10:80) with phase solubility diagrams .
- Amorphous solid dispersions : Prepare via spray drying with HPMC-AS; characterize by XRD and DSC .
- Nanocrystal technology : Wet milling to reduce particle size <200 nm; assess dissolution in FaSSIF .
- In vivo validation : Compare AUC and Cₘₐₓ of formulations in rodent PK studies .
Basic: What methods analyze DNA G-quadruplex interactions?
Answer:
Techniques :
- Circular Dichroism (CD) : Monitor topological shifts (e.g., hybrid → parallel) upon binding .
- FRET melting assays : Use FAM-labeled G4 sequences (e.g., c-MYC promoter) to measure ΔTₘ .
- Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry (n) and ΔH/ΔS .
- Molecular docking : AutoDock Vina with NMR-derived G4 structures (PDB 2M19) .
Advanced: How to design SAR studies for benzimidazole analogs?
Answer:
Factorial design :
- Variables : Substituent position (ortho/meta/para), electronic nature (EDG/EWG), steric bulk.
- Assays :
- Primary screen: Target enzyme inhibition (IC₅₀).
- Counter-screen: Off-target panel (e.g., CYP isoforms).
- QSAR modeling : Use Hammett σ values and Craig plots to predict activity .
Basic: How to identify phase I metabolites?
Answer:
Workflow :
Incubation : Human liver microsomes + NADPH (1 mg/mL, 60 min).
Quench : Acetonitrile, centrifuge, evaporate.
LC-HRMS : Data-dependent acquisition (DDA) with HCD fragmentation.
Metabolite ID : Compare with synthetic standards (e.g., O-demethylated product) .
Advanced: Integrative PK optimization approaches?
Answer:
Pipeline :
QSPR modeling : VolSurf+ descriptors to predict logP and clearance .
High-throughput screening : 500+ analogs in parallel PAMPA and microsomal assays.
Machine learning : Random Forest to identify PK-friendly substructures.
Cassette dosing : Administer 5 candidates/group; quantify via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
